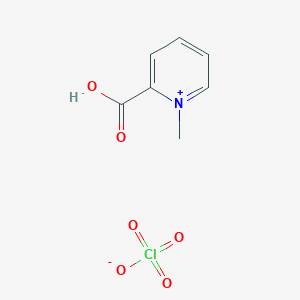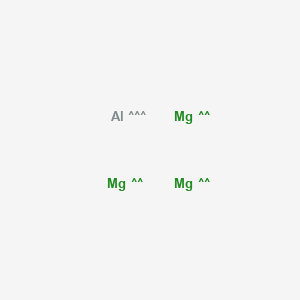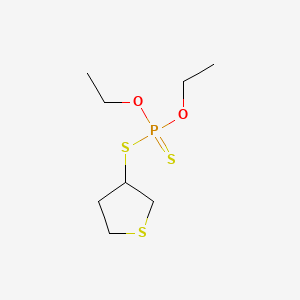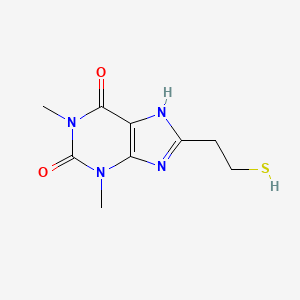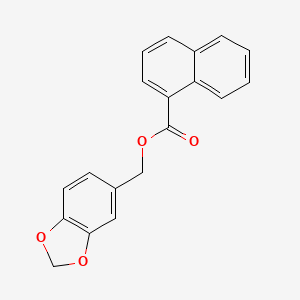
4-Butylphenyl 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylphenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 4-butylphenol with 2-hydroxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Butylphenyl 2-hydroxybenzoate can be synthesized through the esterification reaction between 4-butylphenol and 2-hydroxybenzoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is heated under reflux, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butylphenyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-butylphenol and 2-hydroxybenzoic acid.
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: 4-butylphenol and 2-hydroxybenzoic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-Butylphenyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Used as a stabilizer in the production of polymers and as a UV absorber in various materials.
Mécanisme D'action
The mechanism of action of 4-butylphenyl 2-hydroxybenzoate involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ester bond can also be hydrolyzed in biological systems, releasing 4-butylphenol and 2-hydroxybenzoic acid, which may exert their own biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-butylphenyl 2-hydroxybenzoate, known for its antimicrobial properties.
Butylparaben: An ester of 4-hydroxybenzoic acid, widely used as a preservative in cosmetics and pharmaceuticals.
4-Butylphenol: A starting material in the synthesis of this compound, known for its use in the production of resins and polymers.
Uniqueness
This compound is unique due to its specific combination of a butyl group and a phenolic ester, which imparts distinct chemical and biological properties. Its ability to act as a UV absorber and stabilizer in industrial applications sets it apart from other similar compounds.
Propriétés
Numéro CAS |
10555-79-0 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
(4-butylphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-2-3-6-13-9-11-14(12-10-13)20-17(19)15-7-4-5-8-16(15)18/h4-5,7-12,18H,2-3,6H2,1H3 |
Clé InChI |
AUGNJTSMGVHRPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



